molecular formula C12H13N3O4S B12925761 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate

2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate

Cat. No.: B12925761
M. Wt: 295.32 g/mol
InChI Key: MMXBGZQLDOZSQB-UHFFFAOYSA-N
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Description

2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 6-position and a thioether linkage makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate typically involves multiple steps:

    Formation of 6-Nitro-1H-indazole: This can be achieved through nitration of indazole using a nitrating agent such as nitric acid.

    Alkylation: The nitro-indazole is then alkylated with a suitable alkyl halide to introduce the methyl group.

    Thioether Formation: The alkylated product is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Acetylation: Finally, the thioether is acetylated using acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydroxide, water.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amino derivative.

    Substitution: Hydroxyl derivative.

Scientific Research Applications

2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thioether linkage could facilitate binding to certain proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-1H-indazole: Lacks the thioether and acetate groups.

    1-Methyl-6-nitro-1H-indazole: Contains a methyl group instead of the thioether linkage.

    2-(Methylthio)ethyl acetate: Lacks the indazole ring and nitro group.

Uniqueness

2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is unique due to the combination of the indazole ring, nitro group, thioether linkage, and acetate group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

2-[(6-nitroindazol-1-yl)methylsulfanyl]ethyl acetate

InChI

InChI=1S/C12H13N3O4S/c1-9(16)19-4-5-20-8-14-12-6-11(15(17)18)3-2-10(12)7-13-14/h2-3,6-7H,4-5,8H2,1H3

InChI Key

MMXBGZQLDOZSQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

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